MRIA9

Description

Properties

Molecular Formula |

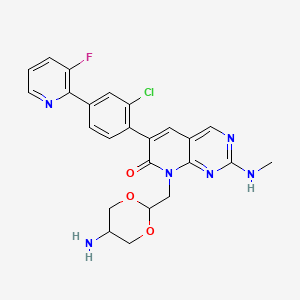

C24H22ClFN6O3 |

|---|---|

Molecular Weight |

496.9 g/mol |

IUPAC Name |

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoro-2-pyridinyl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H22ClFN6O3/c1-28-24-30-9-14-7-17(16-5-4-13(8-18(16)25)21-19(26)3-2-6-29-21)23(33)32(22(14)31-24)10-20-34-11-15(27)12-35-20/h2-9,15,20H,10-12,27H2,1H3,(H,28,30,31) |

InChI Key |

QKNBRNSGPNCARD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C2C=C(C(=O)N(C2=N1)CC3OCC(CO3)N)C4=C(C=C(C=C4)C5=C(C=CC=N5)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of MRIA9

Abstract

This compound is a potent, ATP-competitive chemical probe that functions as a pan-inhibitor of Salt-Inducible Kinases (SIK) with identified off-target activity against p21-activated kinases (PAK) PAK2 and PAK3.[1][2] Developed from the PAK1 inhibitor G-5555, this compound has emerged as a critical tool for investigating the complex roles of SIK family proteins in cellular processes, particularly in oncology.[3][4] The primary mechanism of action of this compound involves the inhibition of SIK isoforms (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family and key regulators of energy homeostasis and metabolic stress.[3] In cancer cells, particularly ovarian cancer, inhibition of SIK2 by this compound disrupts critical mitotic events, leading to cell cycle arrest, genomic instability, and sensitization to chemotherapeutic agents like paclitaxel.[5][6][7] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-SIK Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1][2] The SIK family of serine/threonine kinases are crucial signaling intermediates that are dysregulated in various cancers.[1][3] By inhibiting SIKs, this compound modulates downstream signaling pathways that control cellular proliferation, metabolism, and cell cycle progression.[1] The most extensively studied effects of this compound are linked to the inhibition of SIK2, a kinase overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and chemoresistance.[5][6][7]

Quantitative Data: Inhibitory Potency and Cellular Activity

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 1: IC₅₀ Values of this compound for SIK and PAK Kinases

| Target | Assay Type | IC₅₀ (nM) | Reference |

| SIK1 | NanoBRET™ | 516 | [1][4] |

| SIK2 | NanoBRET™ | 180 | [1][4] |

| SIK3 | NanoBRET™ | 127 | [1][4] |

| SIK1 | Radiometric Assay | 55 | [3][4] |

| SIK2 | Radiometric Assay | 48 | [3][4] |

| SIK3 | Radiometric Assay | 22 | [3][4] |

| PAK1 | In vitro Assay | 580 | [4] |

| PAK2 | In vitro Assay | 41 | [4] |

| PAK3 | In vitro Assay | 140 | [4] |

Table 2: Cellular Effects of this compound in Ovarian Cancer Cell Lines (e.g., SKOV-3)

| Effect | This compound Concentration | Notes | Reference |

| Nuclear-Centrosome Uncoupling (NCU) | 1 µM | Significant increase in distance between nucleus and centrosome. | |

| Blocked Centrosome Disjunction | 1 µM | Prevents separation of centrosomes during the late G2 phase. | [1] |

| Spindle Mispositioning | 1 µM and 5 µM | Causes mitotic spindles to drift away from the cell's geometric center. | [8] |

| Sensitization to Paclitaxel | 5 µM | Significantly enhances apoptosis when combined with 2 nM paclitaxel. | [1] |

| Inhibition of Cell Growth | 0.5-5 µM | Dose-dependent inhibition of cell growth in combination with paclitaxel. | [2] |

Signaling Pathways Modulated by this compound

The inhibition of SIKs by this compound, particularly SIK2, has profound effects on the regulation of the cell cycle, specifically during the G2/M transition and mitosis. SIK2 is a centrosomal kinase that is essential for the proper functioning of the centrosome, which acts as the primary microtubule-organizing center for the mitotic spindle.

This compound-Mediated Disruption of Mitosis

Caption: this compound inhibits SIK2, disrupting normal centrosome function and mitotic progression.

Key Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, primarily based on the work of Raab et al. (2021).[6]

In Vitro Kinase Assay (SIK2 Autophosphorylation)

-

Objective: To determine the direct inhibitory effect of this compound on SIK2 kinase activity.

-

Methodology:

-

Recombinant GST-tagged SIK2 is incubated in a kinase buffer.

-

Increasing concentrations of this compound (e.g., 0.5 to 4 nM) are added to the reaction.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is resolved by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated SIK2 (e.g., pS385) to monitor autophosphorylation and total SIK2 as a loading control.[8]

-

-

Outcome: A dose-dependent decrease in SIK2 autophosphorylation is observed with increasing concentrations of this compound, confirming direct inhibition.[8]

Cellular Assay for Centrosome Disjunction

-

Objective: To assess the effect of this compound on the separation of centrosomes in the late G2 phase.

-

Methodology:

-

Ovarian cancer cells (e.g., SKOV-3) are cultured and treated with 1 µM this compound.

-

Cells are synchronized in the G2 phase using appropriate cell cycle inhibitors.

-

Cells are then released from the G2 block to allow entry into mitosis.

-

After a short release, cells are fixed and processed for immunofluorescence.

-

Antibodies against centrosomal markers (e.g., CEP250, Rootletin) are used to visualize the centrosomes.

-

The distance between the separated centrosome signals is measured using microscopy and image analysis software.[8]

-

-

Outcome: this compound-treated cells show a failure of centrosome disjunction, with the distance between centrosomes being significantly smaller than in control cells.[8]

Spindle Positioning and Assembly Assay

-

Objective: To determine the impact of this compound on the formation and positioning of the mitotic spindle.

-

Methodology:

-

SKOV-3 cells are treated with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 48 hours.

-

Cells are fixed and immunostained for components of the mitotic spindle (α-tubulin) and centrosomes (γ-tubulin).

-

The pole-to-pole distance of the spindle in prometaphase/metaphase cells is measured.

-

The position of the spindle relative to the geometric center of the cell is determined by calculating the offset between the spindle's midpoint and the cell's centroid.[8]

-

-

Outcome: this compound treatment leads to a reduction in spindle length and a significant mispositioning of the spindle away from the cell center.[8]

Experimental Workflow for Assessing this compound's Effect on Mitosis

Caption: Workflow for analyzing the effects of this compound on mitotic spindle integrity.

Therapeutic Implications and Future Directions

The mechanism of action of this compound highlights the potential of targeting the SIK pathway in cancer therapy. The ability of this compound to induce mitotic catastrophe and increase chromosomal instability suggests that SIK inhibitors could be effective as standalone agents in cancers with SIK overexpression.[5][7] Furthermore, the synergistic effect of this compound with paclitaxel in ovarian cancer models indicates a promising strategy to overcome taxane resistance, a major clinical challenge.[2][6]

Future research should focus on:

-

Developing SIK inhibitors with greater selectivity to minimize off-target effects, particularly on PAK kinases.

-

Elucidating the detailed molecular mechanisms by which SIK2 regulates centrosome function and spindle positioning.

-

Conducting preclinical and clinical studies to evaluate the efficacy of SIK inhibitors, alone or in combination with other chemotherapies, in various cancer types.

Conclusion

This compound is a pivotal chemical probe that has significantly advanced our understanding of the role of SIKs in cell cycle regulation and cancer biology. Its mechanism of action, centered on the inhibition of SIK kinases, leads to demonstrable defects in mitosis, including centrosome dysfunction and spindle mispositioning. These effects not only inhibit cancer cell proliferation but also enhance the efficacy of existing chemotherapeutic agents. The data and protocols summarized in this guide provide a comprehensive foundation for further research and development of novel cancer therapies targeting the SIK signaling pathway.

References

- 1. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The diverse oncogenic and tumor suppressor roles of salt-inducible kinase (SIK) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. researchgate.net [researchgate.net]

- 6. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Function of MRIA9 in Cells: A Technical Guide to a Pan-SIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRIA9 is a potent, ATP-competitive chemical probe designed as a pan-inhibitor of Salt-Inducible Kinases (SIKs), with activity against SIK1, SIK2, and SIK3.[1] It also exhibits off-target activity against group I p21-activated kinases (PAKs).[2] The function of this compound in cells is therefore not intrinsic but is defined by the consequences of inhibiting its primary targets. By blocking SIK activity, this compound modulates a range of critical cellular processes, including metabolic homeostasis, cell cycle progression, and cytoskeletal dynamics.[3][4] This inhibitor has gained prominence as a tool for investigating the roles of SIKs in oncogenesis, particularly in ovarian cancer, where it has been shown to interfere with mitosis and enhance the efficacy of taxane-based chemotherapy.[5] This guide provides an in-depth overview of the cellular functions of this compound, focusing on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Inhibition of Salt-Inducible Kinases

This compound functions by competitively binding to the ATP pocket of SIK family kinases, preventing the phosphorylation of their downstream substrates.[1] SIKs (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and act as key regulators of energy balance and metabolic stress.[3][6] The inhibitory activity of this compound against each SIK isoform has been quantified, demonstrating its pan-SIK nature.

Table 1: In Vitro and Cellular Potency of this compound against SIK Isoforms

| Target | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (NanoBRET Assay in HEK293T cells) |

| SIK1 | - | 516 nM[1][3] |

| SIK2 | - | 180 nM[1][3] |

| SIK3 | - | 127 nM[1] (also reported as 23 nM[6]) |

| Note: Discrepancies in SIK3 IC₅₀ values may arise from different experimental conditions. |

Core Cellular Functions Modulated by this compound

The cellular effects of this compound are a direct consequence of SIK inhibition. These kinases are implicated in numerous signaling pathways that control fundamental cellular activities.

Regulation of the Cell Cycle and Mitosis

One of the most well-characterized functions of this compound is its ability to disrupt the cell cycle, primarily by inhibiting SIK2. SIK2 is a centrosomal kinase that plays a critical role in the G2/M transition and the proper assembly of the mitotic spindle.[4][5]

This compound-mediated inhibition of SIK2 leads to several distinct mitotic defects in cancer cells:

-

Blocked Centrosome Disjunction: this compound prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[1][5]

-

Impaired Spindle Formation: This leads to malfunctioning mitotic spindle assembly, including reduced distance between spindle poles and the formation of monopolar or aberrant spindles.[2][4]

-

G2/M Transition Block: The failure to form a proper spindle results in a block in the G2/M transition of the cell cycle.[4]

-

Increased Chromosomal Instability: Prolonged SIK2 inhibition by this compound can lead to errors in chromosome segregation, thereby increasing genomic instability.[2][5]

These effects collectively reduce the mitotic index in treated cancer cell populations. For instance, in SKOV-3 ovarian cancer cells, treatment with 1 µM this compound significantly reduced the mitotic index from 37.7% in control cells to 8%.[4]

Diagram 1: this compound Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for assessing the impact of this compound on mitotic progression in cancer cells.

Modulation of Key Signaling Pathways

SIKs act as signaling hubs, and their inhibition by this compound has cascading effects on several major pathways.

-

PI3K/AKT/mTOR Pathway: In ovarian cancer cells, this compound treatment abrogates the phosphorylation of AKT in a dose-dependent manner, thereby inhibiting a key survival and proliferation pathway.[3]

-

Hippo-YAP Pathway: SIK2 is known to be involved in the Hippo signaling pathway, which controls organ size and cell proliferation.[2]

-

cAMP-PKA Axis: SIKs are downstream effectors of the cAMP/PKA signaling cascade, which regulates the activity of the transcription factor CREB (cAMP response element-binding protein).[2][3] By inhibiting SIKs, this compound can influence CREB-dependent gene expression, which is crucial for metabolic adaptation.

Diagram 2: this compound Inhibition of the SIK2-AKT Signaling Pathway

Caption: this compound inhibits SIK2, leading to decreased AKT phosphorylation and downstream signaling.

Sensitization to Chemotherapy

A significant functional outcome of this compound treatment in cancer cells is the enhancement of sensitivity to other therapeutic agents. Specifically, this compound has been shown to synergize with paclitaxel, a microtubule-stabilizing agent used in chemotherapy.[5]

-

Mechanism of Synergy: By disrupting SIK2-mediated centrosome function and spindle assembly, this compound introduces mitotic stress.[2] When combined with paclitaxel, which also targets the mitotic spindle, the result is a pronounced induction of apoptosis (programmed cell death).[1]

-

Application in 3D Models: This synergistic effect has been demonstrated not only in 2D cell culture but also in 3D spheroid models derived from ovarian cancer patients, highlighting its potential therapeutic relevance for overcoming paclitaxel resistance.[2][5]

Table 2: Synergistic Effects of this compound and Paclitaxel

| Cell Line | Treatment | Observation |

| SKOV-3 | This compound (5 µM) + Paclitaxel (1 nM) | Significant inhibition of cell growth over 9 days.[1] |

| HeLa | This compound (5 µM) + Paclitaxel (2 nM) | Significant enhancement of paclitaxel-induced cell death.[1] |

| Patient-Derived Spheroids | This compound + Paclitaxel | Enhanced sensitivity to paclitaxel and induction of apoptosis.[5] |

Experimental Protocols

This section provides an overview of the key methodologies used to elucidate the function of this compound.

Cellular Target Engagement: NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the binding of this compound to SIKs within living cells.

Protocol:

-

Cell Line: HEK293T cells are used for their high transfection efficiency.

-

Constructs: Co-transfect cells with plasmids encoding for a Nanoluciferase (Nluc)-SIK fusion protein (e.g., Nluc-SIK2) and a fluorescent energy acceptor.

-

Treatment: Add varying concentrations of this compound to the transfected cells and incubate.

-

Detection: Add the Nluc substrate. If this compound displaces the fluorescent tracer from the ATP-binding pocket of the Nluc-SIK fusion, the BRET signal will decrease.

-

Analysis: The IC₅₀ value is calculated by plotting the BRET ratio against the concentration of this compound. This represents the concentration of the inhibitor required to displace 50% of the tracer.

Immunofluorescence for Mitotic Phenotypes

This method is used to visualize the effects of this compound on the mitotic spindle and centrosomes.

Protocol:

-

Cell Culture: Grow ovarian cancer cells (e.g., SKOV-3) on glass coverslips.

-

Treatment: Treat cells with this compound (e.g., 1 µM for 48 hours). Include a vehicle control (DMSO) and a positive control (siRNA targeting SIK2).

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100.

-

Staining:

-

Incubate with a primary antibody against α-tubulin to label microtubules (the mitotic spindle).

-

Incubate with a primary antibody against γ-tubulin to label centrosomes.

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Use a DNA stain like DAPI to visualize chromosomes.

-

-

Imaging: Acquire images using a confocal microscope.

-

Quantification: Measure spindle length (pole-to-pole distance) and count the percentage of cells exhibiting mitotic defects.

Western Blotting for Signaling Pathway Analysis

This technique is used to measure changes in protein phosphorylation, such as p-AKT levels, following this compound treatment.

Protocol:

-

Cell Lysis: Treat SKOV-3 cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT).

-

Separately, probe a parallel blot with an antibody for the total protein (e.g., anti-total-AKT) to serve as a loading control.

-

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the relative change in protein phosphorylation.

Conclusion

This compound is a powerful chemical probe whose function in cells is to inhibit the SIK family of kinases. This inhibition provides a window into the diverse roles of SIKs, revealing their importance in regulating the cell cycle, maintaining genomic stability, and controlling key oncogenic signaling pathways like the PI3K/AKT axis. For drug development professionals, the ability of this compound to sensitize cancer cells to existing chemotherapies like paclitaxel offers a compelling rationale for exploring SIK inhibition as a therapeutic strategy, particularly for overcoming drug resistance in cancers such as ovarian cancer. Future research will likely focus on refining the selectivity of SIK inhibitors to minimize off-target effects and further elucidating the complex downstream consequences of their use in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eubopen.org [eubopen.org]

MRIA9: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of MRIA9, a potent, ATP-competitive, pan-Salt-Inducible Kinase (SIK) and Group I p21-activated kinase (PAK) inhibitor. This document details its binding affinities, cellular activities, and the key experimental methodologies used in its characterization.

Core Target Profile: SIK and Group I PAK Inhibition

This compound was developed as a chemical probe to investigate the roles of the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family.[1] SIKs are crucial regulators of metabolism and energy homeostasis, and their dysregulation has been implicated in various diseases, including cancer.[1] this compound also demonstrates significant inhibitory activity against Group I PAKs (PAK1, PAK2, and PAK3).[1]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through both in vitro radiometric assays and cell-based target engagement assays. The data reveals potent, low nanomolar inhibition of SIK isoforms and slightly lower potency against its primary off-targets, the Group I PAKs.

| Target | In Vitro IC50 (nM) (³³PanQinase™ Radiometric Assay) | Cellular IC50 (nM) (NanoBRET™ Assay in HEK293T cells) |

| SIK1 | 55[1] | 516[1][2] |

| SIK2 | 48[1] | 180[1][2] |

| SIK3 | 22[1] | 127[2] |

| PAK1 | 580[1] | Not Determined |

| PAK2 | 41[1] | Not Determined |

| PAK3 | 140[1] | Not Determined |

Kinase Selectivity

This compound has demonstrated high selectivity in a broad kinase panel. In a 33PanQinase™ activity assay from Reaction Biology at a concentration of 1 µM, this compound showed strong inhibition of SIKs, with Group I PAKs being the most significant off-targets identified.[1]

Cellular Mechanism of Action in Ovarian Cancer

In ovarian cancer cell lines such as SKOV-3, this compound has been shown to modulate endogenous substrates associated with SIK activity.[1] Notably, it inhibits the autophosphorylation of SIK2 and abrogates the phosphorylation of AKT in a dose-dependent manner, particularly when the PI3K/AKT/mTOR pathway is activated.[1] A key phenotype observed with this compound treatment is the displacement of the centrosome from the nucleus, a similar effect to that seen with siRNA-mediated knockdown of SIK2.[1] This interference with centrosome function leads to defects in mitotic spindle assembly and can sensitize ovarian cancer cells to taxane-based chemotherapeutics like paclitaxel.[3][4]

SIK2 Signaling Pathway in Ovarian Cancer

The following diagram illustrates the signaling pathway involving SIK2 in ovarian cancer and the point of intervention for this compound.

References

MRIA9: A Technical Guide to a Chemical Probe for Salt-Inducible Kinase (SIK) Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRIA9, a potent and selective chemical probe for the Salt-Inducible Kinase (SIK) family. This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization.

Introduction

Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1][2] These serine/threonine kinases are key regulators of metabolic homeostasis and cellular stress responses.[1][2] Dysregulation of SIK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] The development of selective chemical probes is crucial for dissecting the complex biology of the SIK family and validating their therapeutic potential.[1] this compound has been developed as a potent, ATP-competitive, pan-SIK inhibitor with demonstrated utility in cellular studies.[1][3]

Data Presentation

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against the SIK family kinases has been quantified through both biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: In Vitro Potency of this compound against SIK Family Kinases

| Kinase | Assay Type | IC₅₀ (nM) |

| SIK1 | Radiometric (33PanQinase) | 55 |

| SIK2 | Radiometric (33PanQinase) | 48 |

| SIK3 | Radiometric (33PanQinase) | 22 |

Data sourced from a radiometric kinase assay.[1]

Table 2: Cellular Target Engagement of this compound with SIK Family Kinases

| Kinase | Assay Type | Cell Line | IC₅₀ (nM) |

| SIK1 | NanoBRET™ | HEK293T | 516 |

| SIK2 | NanoBRET™ | HEK293T | 180 |

| SIK3 | NanoBRET™ | HEK293T | 127 |

Data sourced from a NanoBRET™ cellular target engagement assay.[1][3][4]

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the SIK family. However, it also shows activity against the Group I p21-activated kinases (PAKs).[1][5] A summary of the in vitro inhibitory activity against key off-targets is provided below.

Table 3: In Vitro Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) |

| PAK1 | 580 |

| PAK2 | 41 |

| PAK3 | 140 |

Data sourced from a radiometric kinase assay.[1][6]

It is recommended to use this compound at concentrations no higher than 1 µM in cell-based assays to minimize off-target effects.[2] For robust experimental design, the use of the negative control compound, MR7, is advised. MR7 is structurally similar to this compound but shows minimal activity against SIKs.[1]

Signaling Pathways and Experimental Workflows

SIK Signaling Pathway

The SIK family of kinases acts as a crucial node in signaling pathways that regulate metabolism and gene expression. The diagram below illustrates a simplified SIK signaling cascade.

Experimental Workflow for this compound Characterization

The characterization of a chemical probe like this compound involves a multi-step process, from initial biochemical assays to cellular and phenotypic studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Radiometric Kinase Assay (e.g., 33PanQinase®)

This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase of interest. Inhibition of the kinase results in a decreased radioactive signal.

Materials:

-

Purified SIK kinase

-

Kinase-specific substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer

-

This compound compound series

-

96-well filter plates

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the SIK enzyme, and the specific substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.

NanoBRET™ Cellular Target Engagement Assay

This assay quantifies the binding of a compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc®-SIK fusion protein

-

Transfection reagent

-

NanoBRET™ tracer

-

This compound compound series

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer with BRET-compatible filters

Methodology:

-

Transfect HEK293T cells with the NanoLuc®-SIK fusion protein plasmid and plate in 96-well plates.

-

Incubate the cells for 24 hours to allow for protein expression.

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted this compound or DMSO to the cells.

-

Add the NanoBRET™ tracer to all wells.

-

Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Add the Nano-Glo® substrate to all wells.

-

Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the IC₅₀ values by plotting the BRET ratio against the concentration of this compound.

In Vitro Kinase Selectivity Profiling

This involves screening the compound against a large panel of kinases to determine its selectivity.

Methodology:

-

This compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases (e.g., the 443-kinase panel from Reaction Biology).[5]

-

The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay, in the presence and absence of this compound.

-

The percentage of inhibition for each kinase is calculated.

-

For kinases showing significant inhibition (e.g., >50%), follow-up dose-response experiments are performed to determine the IC₅₀ values.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of the SIK family of kinases. Its high potency and well-characterized selectivity profile, along with the availability of a negative control, make it a suitable tool for target validation and exploration of SIK signaling in various physiological and pathological contexts. Researchers using this compound should consider its off-target activity against PAK kinases in their experimental design and data interpretation. This guide provides the essential information for the effective use of this compound in laboratory research.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. eubopen.org [eubopen.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]

- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

In-Depth Technical Guide: Cellular Pathways Modulated by MRIA9 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor. This document details the mechanism of action of this compound, its impact on key signaling cascades, and its synergistic effects with existing cancer therapies. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is an ATP-competitive chemical probe that demonstrates high potency as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3.[1][2] It also exhibits inhibitory activity against group I p21-activated kinases (PAKs), specifically PAK2 and PAK3.[1] The SIK family of serine/threonine kinases, part of the AMP-activated protein kinase (AMPK) family, are crucial regulators of metabolic homeostasis and cellular stress responses.[3] Dysregulation of SIK activity has been implicated in various diseases, including cancer, where SIK2 overexpression is associated with the proliferation of metastases in ovarian cancer.[4][5] this compound has emerged as a valuable tool for investigating the multifaceted roles of SIKs and as a potential therapeutic agent, particularly in sensitizing cancer cells to conventional chemotherapies like paclitaxel.[2][4][5]

Quantitative Data on this compound Activity

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Kinase Inhibition by this compound

| Target | Assay Type | IC50 (nM) | Reference |

| SIK1 | Radiometric | 55 | [3] |

| SIK1 | NanoBRET | 516 | [1][3] |

| SIK2 | Radiometric | 48 | [3] |

| SIK2 | NanoBRET | 180 | [1][3][4] |

| SIK3 | Radiometric | 22 | [3] |

| SIK3 | NanoBRET | 127 | [1][3] |

| PAK1 | In Vitro | 580 | [3] |

| PAK2 | In Vitro | 41 | [3] |

| PAK3 | In Vitro | 140 | [3] |

Table 2: Cellular Effects of this compound Treatment in Ovarian Cancer Cells (SKOV-3)

| Parameter | Treatment | Value | Reference |

| Nuclear-Centrosome Uncoupling (NCU) Distance | Control (siRNA) | 1.324 µm | [4] |

| SIK2 Depletion (siRNA) | 4.434 µm | [4] | |

| 1 µM this compound | 7.703 µm | [4] | |

| Spindle Pole-to-Pole Distance | Control | 13.7 µm | [4] |

| SIK2 Depletion (siRNA) | 11.8 µm | [4] | |

| 1 µM this compound | Not specified | ||

| 5 µM this compound | Not specified | ||

| Spindle Mispositioning | Control | ~5% | [4] |

| SIK2 Depletion (siRNA) | ~25% | [4] | |

| 1 µM this compound | ~40% | [4] | |

| 5 µM this compound | ~55% | [4] |

Table 3: Synergistic Effects of this compound and Paclitaxel

| Cell Line | Treatment | Effect | Reference |

| SKOV-3 | 0.5-5 µM this compound + 1 nM Paclitaxel (9 days) | Inhibited cell growth | [1][2] |

| HeLa | 5 µM this compound + 2 nM Paclitaxel | Significantly enhanced cell death | [2] |

| OVCAR-3 | 0.5 µM this compound (3 weeks) + 0.25 nM or 0.5 nM Paclitaxel (24h/48h) | Increased apoptosis | [4] |

Core Signaling Pathways Modulated by this compound

This compound, primarily through its inhibition of SIKs, modulates several critical cellular signaling pathways implicated in cancer progression.

SIK-Mediated Regulation of Cell Cycle and Mitosis

SIK2 plays a crucial role as a centrosome kinase, regulating the G2/M transition of the cell cycle.[4][5] Inhibition of SIK2 by this compound disrupts normal mitotic processes.

-

Centrosome Disjunction: this compound treatment prevents the separation of centrosomes during the late G2 phase, a critical step for the formation of a bipolar spindle.[2][4] This leads to an increase in nuclear-centrosome uncoupling.[4]

-

Spindle Assembly and Positioning: Inhibition of SIK2 by this compound impairs the proper alignment of centrosomes and causes mispositioning of the mitotic spindle.[4][5] This can lead to chromosomal instability.[4][5]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SIK2 has been shown to modulate this pathway by directly phosphorylating the p85-α regulatory subunit of PI3K, which in turn activates AKT.[4]

-

Inhibition of AKT Phosphorylation: By inhibiting SIK2, this compound abrogates the phosphorylation of AKT in a dose-dependent manner in ovarian cancer cells.[3] This inhibitory effect suggests a role for this compound in curbing the pro-survival signals mediated by the PI3K/AKT pathway.

LKB1-SIK-HDAC Axis

The tumor suppressor kinase LKB1 is a known upstream activator of SIKs.[6][7] This signaling axis plays a role in regulating class IIa histone deacetylases (HDACs), which are involved in transcriptional repression.

-

Nuclear Export of HDACs: LKB1-activated SIK2 and SIK3 phosphorylate class IIa HDACs, promoting their export from the nucleus.[7][8] This relieves the repression of target genes, such as those regulated by the MEF2 transcription factor. While direct studies on this compound's effect on this specific axis are limited, its inhibition of SIKs suggests it would counteract the LKB1-mediated nuclear export of class IIa HDACs.

Hippo-YAP Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[9] The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ.

-

Crosstalk with SIKs: While the direct modulation of the Hippo-YAP pathway by this compound has not been extensively detailed, SIK2 is known to be involved in several signaling pathways, including the Hippo-YAP pathway.[4] The Hippo pathway effectors YAP and TAZ can also modulate mTORC1 signaling, creating a complex interplay between these pathways.[10]

cAMP-PKA Pathway

The cAMP-PKA signaling pathway is involved in a wide range of cellular processes. SIKs are known to be part of the AMPK family, which can be regulated by upstream kinases that are influenced by cAMP levels.

-

Regulation of CREB: SIKs can regulate the activity of the transcription factor cAMP response element-binding protein (CREB).[3] By inhibiting SIKs, this compound can indirectly influence the expression of CREB target genes, which are involved in metabolism and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is a general guideline for determining the IC50 of this compound against SIK isoforms.

-

Materials:

-

Recombinant active SIK1, SIK2, or SIK3 enzyme

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

AMARA synthetic peptide substrate (1 mg/mL)[11]

-

[γ-33P]-ATP

-

This compound at various concentrations

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the respective SIK enzyme, and the AMARA peptide substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Immunofluorescence for Centrosome and Spindle Analysis

This protocol is for visualizing the effects of this compound on centrosomes and mitotic spindles in ovarian cancer cell lines like SKOV-3.

-

Materials:

-

SKOV-3 cells

-

Glass coverslips

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for microtubules)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

-

Procedure:

-

Seed SKOV-3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to quantify centrosome number, spindle length, and spindle orientation.

-

3D Spheroid Cell Viability and Apoptosis Assay

This protocol assesses the synergistic effect of this compound and paclitaxel on 3D tumor spheroids.

-

Materials:

-

Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

-

Ultra-low attachment 96-well plates

-

Complete culture medium

-

This compound and Paclitaxel

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Plate reader for luminescence and fluorescence

-

-

Procedure:

-

Spheroid Formation: Seed a defined number of cells (e.g., 5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge the plates at a low speed to facilitate cell aggregation. Culture for 3-4 days to allow spheroid formation.

-

Treatment: Treat the spheroids with this compound, paclitaxel, the combination of both, or vehicle control at various concentrations.

-

Cell Viability: After the desired incubation period (e.g., 72 hours), add a cell viability reagent to the wells. Measure the luminescence according to the manufacturer's instructions to determine the number of viable cells.

-

Apoptosis Assay:

-

Carefully collect the spheroids and dissociate them into single cells using trypsin.

-

Wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Conclusion

This compound is a powerful chemical probe for elucidating the complex roles of SIKs in cellular signaling and a promising candidate for further therapeutic development. Its ability to modulate key pathways involved in cell cycle control, survival, and metabolism, particularly in the context of ovarian cancer, highlights its potential. The synergistic effects observed with paclitaxel suggest that SIK inhibition could be a valuable strategy to overcome chemotherapy resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and explore its therapeutic applications. Further research into the nuanced roles of this compound in modulating the Hippo-YAP and LKB1-HDAC pathways will provide a more complete understanding of its cellular impact.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Tumor Suppressor Kinase LKB1 Activates the Downstream Kinases SIK2 and SIK3 to Stimulate Nuclear Export of Class IIa Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tumor suppressor kinase LKB1 activates the downstream kinases SIK2 and SIK3 to stimulate nuclear export of class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

Biological processes regulated by SIK2 inhibition

An In-Depth Technical Guide to Biological Processes Regulated by Salt-Inducible Kinase 2 (SIK2) Inhibition

Abstract

Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a critical regulator of diverse cellular processes, including metabolism, cell cycle progression, and inflammation.[1][2][3] Its dysregulation is implicated in numerous pathologies, particularly in oncology, metabolic disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the core signaling pathways modulated by SIK2 and the downstream biological consequences of its inhibition. We present quantitative data on key SIK2 inhibitors, detailed protocols for essential experimental assays, and visual diagrams of the primary signaling cascades to support researchers and drug development professionals in this field.

Introduction to SIK2

SIK2 is a serine/threonine protein kinase that acts as a crucial signaling node, translating upstream signals into downstream physiological responses.[5][6] It is ubiquitously expressed, with particularly high levels in adipose tissue.[4][7] SIK2 participates in several major signaling pathways, including the PI3K-Akt-mTOR, Hippo-YAP, and cAMP-PKA axes.[5][8] Overactivity and overexpression of SIK2 are frequently observed in various cancers, such as ovarian and prostate cancer, where it promotes cell proliferation, survival, and metabolic adaptation.[1][2] Consequently, inhibiting SIK2 activity has become a promising strategy for cancer therapy and for treating metabolic and inflammatory conditions.[1][2] SIK2 inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its target substrates and disrupting downstream signaling events.[1]

Core Signaling Pathways Regulated by SIK2

SIK2 exerts its influence by phosphorylating key downstream effectors in multiple signaling cascades. Inhibition of SIK2 reverses these phosphorylation events, leading to significant changes in cellular function.

LKB1-SIK2-CRTC Axis

One of the most well-characterized pathways involves the regulation of CREB-Regulated Transcription Co-activators (CRTCs). In a basal state, SIK2 phosphorylates CRTCs, leading to their sequestration in the cytoplasm. Upon SIK2 inhibition, CRTCs are dephosphorylated and translocate to the nucleus, where they co-activate the transcription factor CREB to drive the expression of target genes. This pathway is central to SIK2's role in metabolism and inflammation.[9][10][11]

Caption: SIK2 regulation of the CRTC-CREB transcriptional pathway.

PI3K/AKT Pathway

In cancer, SIK2 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3] SIK2 has been shown to phosphorylate the p85α regulatory subunit of PI3K, leading to AKT activation.[2][3] Inhibition of SIK2, therefore, leads to reduced AKT phosphorylation and attenuation of downstream pro-survival signals, such as the expression of survivin.[12]

Caption: SIK2-mediated activation of the PI3K/AKT pro-survival pathway.

Hippo-YAP Pathway

SIK2 acts as an antagonist of the Hippo signaling pathway, a key tumor suppressor pathway that controls organ size and cell proliferation.[3] SIK2 can directly phosphorylate and inhibit the core Hippo kinase LATS1/2 (Large tumor suppressor homolog 1/2), leading to the activation of the oncogenic transcriptional co-activator YAP (Yes-associated protein).[2][3] SIK2 inhibition, therefore, can restore Hippo pathway activity, suppressing tissue overgrowth.[2][3]

Biological Processes Modulated by SIK2 Inhibition

Cancer

SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers and is also implicated in prostate, breast, and gastric cancers.[8][12][13] Its inhibition impacts cancer cells through several mechanisms.

-

Cell Cycle Arrest and Apoptosis: SIK2 is a centrosome kinase required for mitotic spindle formation.[12] Inhibition of SIK2 disrupts mitotic progression, causing prometaphase arrest, tetraploidy, and ultimately apoptotic cell death.[12][13][14] In prostate cancer cells, SIK2 knockdown inhibits cell growth and delays cell-cycle progression.[14][15]

-

Sensitization to Chemotherapy: SIK2 inhibitors like ARN-3236 have been shown to sensitize ovarian cancer cells and xenografts to conventional chemotherapeutics such as paclitaxel and carboplatin.[2][12][16] This synergy is achieved by exacerbating mitotic catastrophe and enhancing DNA damage.[2][12] Furthermore, SIK2 inhibition can synergistically enhance the activity of PARP inhibitors in ovarian and triple-negative breast cancers.[2][17]

-

Metastasis and Motility: In ovarian cancer, SIK2 promotes cell motility and metastasis by phosphorylating myosin light chain kinase (MYLK).[18] Inhibition of SIK2 is therefore expected to reduce the metastatic potential of cancer cells.

Metabolism

SIK2 is a pivotal regulator of glucose and lipid homeostasis, primarily in adipocytes.[7][10][19]

-

Glucose Metabolism: SIK2 knockout in mice leads to impaired glucose tolerance and insulin resistance.[9][10] This is partly due to the downregulation of GLUT4 expression in white adipocytes, which reduces glucose uptake.[9][10] SIK2 inhibition can therefore modulate whole-body glucose metabolism.[9]

-

Lipid Metabolism: SIK2 plays a complex role in lipid metabolism. It can be activated by nutrient deprivation and, in turn, represses the expression of lipogenic genes like Fatty Acid Synthase (FAS) by reducing the nuclear translocation of SREBP-1.[20] However, SIK2 knockout mice also exhibit hypertriglyceridemia due to increased lipolysis.[9][10]

Inflammation and Immunology

SIK2 is a key regulator of macrophage polarization, acting as a molecular switch between pro-inflammatory and anti-inflammatory states.[21][22]

-

Macrophage Polarization: Pharmacological inhibition of SIKs in macrophages promotes an anti-inflammatory M2-like phenotype.[11][21] This is characterized by a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a marked decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][21][23]

-

Mechanism of Action: SIK2 inhibition in myeloid cells modulates Toll-like receptor (TLR) and IL-1R signaling.[16] The increase in IL-10 is driven by the dephosphorylation of CRTC3 and its subsequent translocation to the nucleus to activate CREB-dependent transcription.[11][23] This anti-inflammatory effect suggests that SIK2 inhibitors could be repurposed for treating chronic inflammatory and autoimmune diseases.[4][23]

Pharmacological Inhibitors of SIK2

Several small-molecule inhibitors targeting SIK2 have been developed and are crucial tools for research and potential therapeutics. Their selectivity across the SIK family (SIK1, SIK2, SIK3) is a key characteristic.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Application / Finding |

| ARN-3236 | 21.63 | <1.0 | 6.63 | Orally bioavailable; sensitizes ovarian cancer to paclitaxel; induces anti-inflammatory phenotype in myeloid cells.[13][24] |

| Bosutinib | - | 15.0 | - | FDA-approved pan-kinase inhibitor; potently inhibits SIKs and induces an anti-inflammatory macrophage phenotype.[23][25][26] |

| Dasatinib | <3.0 | <3.0 | 18.0 | FDA-approved kinase inhibitor; potently inhibits SIKs, leading to anti-inflammatory effects on macrophages.[23][27] |

| HG-9-91-01 | - | - | - | Pan-SIK inhibitor used in preclinical studies to demonstrate the role of SIKs in macrophage polarization.[2][11][21] |

Key Experimental Protocols

In Vitro SIK2 Kinase Assay

This protocol outlines a method to measure the enzymatic activity of immunoprecipitated SIK2.

Objective: To quantify the kinase activity of SIK2 from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-SIK2 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate peptide (e.g., AMARA peptide)

-

[γ-³²P]ATP or ATP (for non-radioactive methods like ADP-Glo)

-

Scintillation counter or luminometer

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Immunoprecipitation: Incubate the cell lysate with an anti-SIK2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate peptide and the SIK2 inhibitor (if testing).

-

Initiate the reaction by adding ATP (e.g., 100 µM ATP with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes.

-

Detection:

-

Radioactive: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and measure incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (ADP-Glo): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[28]

-

Western Blot for Phospho-Protein Analysis

This protocol is for detecting changes in the phosphorylation status of SIK2 substrates like AKT.

Objective: To assess the effect of SIK2 inhibition on downstream signaling pathways.

Materials:

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (wet or semi-dry) and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-SIK2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Treat cells with a SIK2 inhibitor for the desired time. Lyse cells and determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT) to normalize the data.

Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 of a SIK2 inhibitor on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., SKOv3 ovarian cancer cells)

-

Complete cell culture medium

-

SIK2 inhibitor stock solution

-

MTS or MTT reagent

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the SIK2 inhibitor. Replace the medium with fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Caption: A typical experimental workflow for determining inhibitor IC50 values.

Conclusion and Future Directions

SIK2 is a multifaceted kinase that stands at the crossroads of cancer biology, metabolism, and immunology. The inhibition of SIK2 has demonstrated significant therapeutic potential in preclinical models, particularly in oncology, by inducing cell cycle arrest, promoting apoptosis, and sensitizing tumors to existing therapies.[2][12] Furthermore, the ability of SIK2 inhibitors to reprogram macrophages to an anti-inflammatory phenotype opens exciting possibilities for their use in treating chronic inflammatory diseases.[21][23] Future research should focus on developing more selective SIK2 inhibitors to minimize off-target effects and further elucidating the context-dependent roles of SIK2 in different tissues and disease states. Translating the promising preclinical findings into clinical applications remains a key challenge and a significant opportunity for drug development professionals.

References

- 1. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]

- 6. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 8. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIK2 Is Critical in the Regulation of Lipid Homeostasis and Adipogenesis In Vivo | Diabetes | American Diabetes Association [diabetesjournals.org]

- 10. SIK2 is critical in the regulation of lipid homeostasis and adipogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Salt-inducible kinase 2 regulates mitotic progression and transcription in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Salt-inducible Kinase 2 Regulates Mitotic Progression and Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. SIK2 can be activated by deprivation of nutrition and it inhibits expression of lipogenic genes in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deficiency of salt‐inducible kinase 2 (SIK2) promotes immune injury by inhibiting the maturation of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. axonmedchem.com [axonmedchem.com]

- 25. Molecular dynamics simulations of the conformational plasticity in the active pocket of salt-inducible kinase 2 (SIK2) multi-state binding with bosutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

MRIA9: A Potent Pan-SIK Inhibitor for Probing the AMPK-Related Kinase Family

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) superfamily, are crucial regulators of cellular metabolism, cell cycle, and energy homeostasis.[1][2][3] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. MRIA9 is a potent, ATP-competitive, small-molecule inhibitor with pan-SIK activity, targeting SIK1, SIK2, and SIK3.[1][2][3][4] Developed as a highly selective chemical probe, this compound provides a critical tool for dissecting the complex biology of SIKs and exploring their therapeutic potential. This guide details the mechanism of action, selectivity, cellular effects, and key experimental methodologies related to this compound, with a focus on its interaction with the SIK subfamily of AMPK-related kinases.

Introduction

The AMPK Superfamily: Master Regulators of Energy

The AMP-activated protein kinase (AMPK) signaling pathway is a highly conserved, central regulator of cellular and organismal metabolism.[5][6] Activated by stresses that deplete cellular ATP, such as hypoxia or low glucose, AMPK acts to restore energy balance by promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[5][6] The AMPK family is extensive, comprising not only AMPK itself but also a dozen related kinases, including the Salt-Inducible Kinases.

The Salt-Inducible Kinase (SIK) Subfamily

First identified in the adrenal glands of rats on a high-salt diet, the SIK family consists of three serine/threonine kinase isoforms: SIK1, SIK2, and SIK3.[1] As members of the AMPK-related kinase family, they are integral to maintaining cellular and energetic homeostasis.[1][7][8] SIKs have diverse, tissue-specific functions and are involved in processes such as gluconeogenesis, insulin signaling, and cell cycle regulation.[1] Notably, SIK2 is frequently overexpressed in several cancers, including ovarian cancer, where it plays a role in metastasis and cell division.[1][7][8][9]

This compound: A Novel Chemical Probe for SIKs

To clarify the multifaceted roles of SIKs in physiology and disease, potent and selective chemical tools are essential.[2] this compound was developed as a potent and selective pan-SIK inhibitor based on the scaffold of the p21-activated kinase (PAK) inhibitor G-5555.[2][10] It serves as a chemical probe to investigate SIK function in cellular systems, demonstrating high selectivity for SIKs with well-characterized off-targets.[1][2] Its utility has been prominently demonstrated in ovarian cancer models, where it interferes with cell division and sensitizes cancer cells to conventional chemotherapy.[1][11]

This compound: Mechanism of Action and Selectivity Profile

ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the SIK kinase domain to block its catalytic activity.[1][4] This mechanism of action is common for kinase inhibitors and allows for potent and direct suppression of the target's function.

Quantitative Potency and Selectivity

The potency of this compound has been rigorously quantified using both in vitro enzymatic assays and cell-based target engagement assays. The resulting half-maximal inhibitory concentration (IC₅₀) values highlight its potent activity against all three SIK isoforms.

Table 1: this compound Potency against SIK Family Kinases

| Target | In Vitro IC₅₀ (Radiometric Assay) | Cellular IC₅₀ (NanoBRET Assay) |

|---|---|---|

| SIK1 | 55 nM[2][3][12][13] | 516 nM[2][3][4] |

| SIK2 | 48 nM[2][3][12][13] | 180 nM[1][2][3][4] |

| SIK3 | 22 nM[2][3][12][13] | 127 nM[2][3][4][14] |

Off-Target Profile

Kinome-wide selectivity screening revealed that this compound has a well-defined off-target profile, with the most significant off-targets being the p21-activated kinases (PAKs), from which its scaffold was derived.[1][2]

Table 2: this compound Potency against Major Off-Targets

| Off-Target | In Vitro IC₅₀ (Radiometric Assay) |

|---|---|

| PAK1 | 580 nM[2][12] |

| PAK2 | 41 nM[2][12] |

| PAK3 | 140 nM[2][12] |

| KHS1 | 240 nM[12] |

| NLK | 250 nM[12] |

| MAP2K4 | 830 nM[12] |

Cellular Signaling Pathways Modulated by this compound

Inhibition of SIK2-Mediated Pro-Survival Signaling

In ovarian cancer cells, SIK2 promotes tumor growth by activating the PI3K/AKT pathway.[1] SIK2 directly phosphorylates the p85-α regulatory subunit of PI3K, enhancing its activity and leading to the downstream phosphorylation of AKT on Ser473 (pS473).[1] Treatment with this compound abrogates this signaling cascade, reducing levels of p-AKT and inhibiting pro-survival signals.[1][2]

Disruption of Mitosis and Cell Cycle Progression

SIK2, a centrosome-associated kinase, is a critical regulator of the G2/M transition of the cell cycle.[1][7][9] It ensures proper centrosome function and mitotic spindle assembly. Inhibition of SIK2 by this compound leads to severe mitotic defects, including blocked centrosome disjunction, impaired spindle alignment, and spindle mispositioning.[1][7][8][9][11] These disruptions ultimately result in increased chromosomal instability, a hallmark of cancer that can be exploited therapeutically.[1][8]

Key Experimental Protocols

The characterization of this compound and its effects on the SIK/AMPK axis relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) Workflow

This protocol is used to investigate protein-protein interactions in situ, such as the SIK2-KIF18B interaction, and to determine if this interaction is dependent on SIK2 kinase activity.[1]

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or SKOV-3) to 80-90% confluency. Treat with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). Scrape cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Immunoprecipitation:

-

Quantify protein concentration (e.g., using a BCA assay).

-

Incubate a standardized amount of protein (e.g., 1-2 mg) with a primary antibody against the protein of interest (e.g., anti-SIK2) or a control IgG for 2-4 hours at 4°C with gentle rotation.

-

-

Complex Capture: Add Protein A/G magnetic beads or agarose slurry to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C.

-

Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis. Probe with antibodies against the bait protein (SIK2) and suspected interacting partners (e.g., KIF18B).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement of a compound in a cellular environment.[15] It relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).

Detailed Protocol:

-

Cell Culture and Treatment: Harvest cultured cells and resuspend them in a suitable buffer like PBS. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM). Incubate at 37°C for 1 hour to allow for compound entry and binding.[15]

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step at room temperature.[15]

-

Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.[16]

-

Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of soluble SIK2 remaining at each temperature point for both DMSO and this compound-treated samples via Western blot. A positive result is indicated by more soluble SIK2 remaining at higher temperatures in the this compound-treated samples compared to the control.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound. It is often considered the gold standard for determining in vitro IC₅₀ values.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer suitable for SIK2 (e.g., containing Tris-HCl, MgCl₂, and DTT).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further into the reaction buffer.

-

Kinase Reaction: In a 96-well plate, combine the purified recombinant SIK2 enzyme, a known peptide substrate, and the diluted this compound or DMSO control.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture, which includes "cold" ATP and radiolabeled [γ-³³P]ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Applications in Research and Drug Development

This compound's well-characterized potency and selectivity make it an invaluable tool for the scientific community.

-

Dissecting SIK Biology: As a chemical probe, this compound allows for the acute, reversible inhibition of SIK kinases, enabling researchers to delineate their specific roles in complex signaling networks without the confounding variables of genetic knockdown, which can induce compensatory mechanisms.[1]

-

Target Validation: The cellular effects of this compound, such as inducing mitotic defects and sensitizing cells to paclitaxel, validate SIK2 as a viable therapeutic target in ovarian cancer.[1][10][17]

-

Therapeutic Strategy Development: Studies using this compound suggest that combining SIK inhibitors with taxane-based chemotherapy could be a promising strategy to overcome paclitaxel resistance in ovarian cancer patients.[1][7][8][10] this compound provides a chemical scaffold for the development of next-generation, clinical-grade SIK inhibitors.

Conclusion

This compound is a state-of-the-art chemical probe that provides potent and selective inhibition of the SIK subfamily of AMPK-related kinases. Through its application, significant insights have been gained into the role of SIK2 in cell cycle control and PI3K/AKT signaling, particularly in the context of ovarian cancer. The detailed characterization of its potency, selectivity, and cellular effects, combined with robust experimental protocols, establishes this compound as an essential tool for researchers and drug developers aiming to further understand and target the AMPK signaling network.

References

- 1. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. eubopen.org [eubopen.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Small-Molecule Inhibitor this compound Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | dual SIK/PAK inhibitor | Probechem Biochemicals [probechem.com]

- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for the Combined Use of MRIA9 and Paclitaxel in Ovarian Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the novel small-molecule inhibitor MRIA9 in combination with the established chemotherapeutic agent paclitaxel for preclinical research in ovarian cancer. This compound is a potent, ATP-competitive pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) 2/3 inhibitor[1]. SIK2, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is frequently overexpressed in ovarian cancer and has been implicated in promoting the proliferation of metastases[2][3]. Mechanistically, SIK2 plays a crucial role in the G2/M transition of the cell cycle by regulating centrosome function[2][3].